![molecular formula C13H13ClF3N3O B2946363 1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one CAS No. 339102-22-6](/img/structure/B2946363.png)
1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical with the molecular formula C6H3ClF3NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds have been used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound involves a pyridine ring substituted with a chloro and trifluoromethyl group. It also contains a piperazine ring and a propenone group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy.Mecanismo De Acción
1-CPCP has been found to interact with proteins and enzymes in a variety of ways. It has been found to bind to proteins and enzymes, as well as to inhibit their activity. It has also been found to act as a competitive inhibitor of enzymes, as well as to modulate the activity of enzymes. Additionally, 1-CPCP has been found to interact with DNA and RNA, as well as to alter the structure and function of DNA and RNA.
Biochemical and Physiological Effects
1-CPCP has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, as well as to inhibit the activity of enzymes. Additionally, 1-CPCP has been found to modulate the activity of proteins, as well as to inhibit the activity of proteins. Furthermore, 1-CPCP has been found to modulate the activity of DNA and RNA, as well as to alter the structure and function of DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-CPCP has a number of advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and is readily available. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, 1-CPCP has been found to be relatively non-toxic and is relatively safe to use in experiments. However, 1-CPCP has a number of limitations. It is relatively expensive, and it is not very soluble in water, making it difficult to use in experiments involving aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for 1-CPCP. One potential direction is the development of new drugs based on the structure of 1-CPCP. Additionally, 1-CPCP could be used to study the mechanism of action of existing drugs, as well as to study the biochemical and physiological effects of existing drugs. Furthermore, 1-CPCP could be used to study the structure and function of proteins, as well as to study the structure and function of enzymes. Finally, 1-CPCP could be used to study the structure and function of DNA and RNA, as well as to study the mechanism of action of DNA and RNA.
Métodos De Síntesis
The synthesis of 1-CPCP involves a series of steps starting from the synthesis of the piperazino ring. The piperazino ring is synthesized from 2-amino-3-chloropyridine through a nucleophilic substitution reaction with an alkyl halide, followed by a cyclization reaction with ethylenediamine. The propen-1-one moiety is synthesized from 2-chloro-3-trifluoromethylpyridine through a nucleophilic substitution reaction with an alkyl halide, followed by a cyclization reaction with ethylenediamine. Finally, the two moieties are connected by a chlorine atom through a nucleophilic substitution reaction with an alkyl halide.
Aplicaciones Científicas De Investigación
1-CPCP has been found to be useful in a variety of scientific research applications. It has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes. It has also been used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs. Additionally, 1-CPCP has been used in the synthesis of drugs, such as antifungal agents and anti-cancer drugs.
Propiedades
IUPAC Name |
1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O/c1-2-11(21)19-3-5-20(6-4-19)12-10(14)7-9(8-18-12)13(15,16)17/h2,7-8H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAFJQIVTUUMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



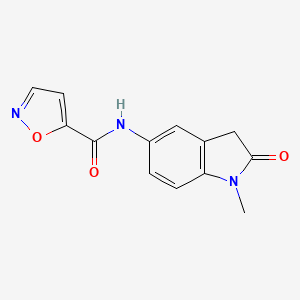
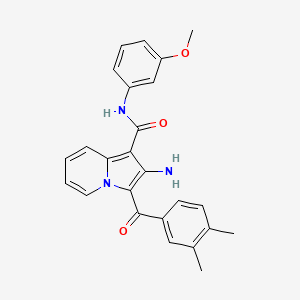
![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)
![N-(4-bromobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2946289.png)
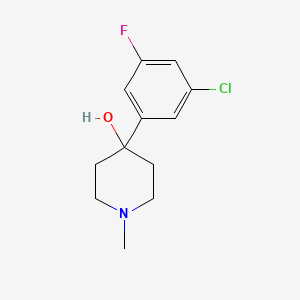
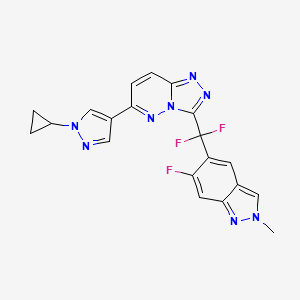
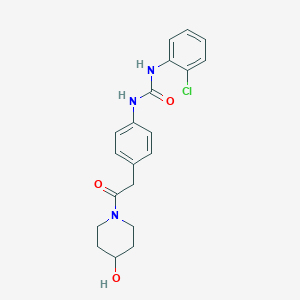
![2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2946293.png)
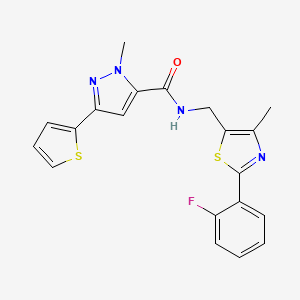

![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2946301.png)
